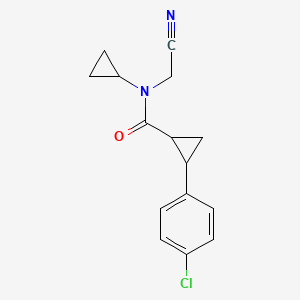
2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide, also known as CPCCOEt, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclopropane carboxamides and has been found to have a wide range of biological activities.
Mécanisme D'action
2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide acts as a selective antagonist for the mGluR1 receptor. It binds to the receptor and prevents its activation by glutamate, which is the natural ligand for this receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are activated by it. This mechanism of action has been extensively studied and has been found to be specific for the mGluR1 receptor.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which is a key neurotransmitter that is involved in various neurological disorders. It has also been found to reduce the activity of the mGluR1 receptor, which has been implicated in various neurological disorders. In addition, 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide has been found to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a highly selective antagonist for the mGluR1 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. It is also a potent inhibitor of glutamate release, which makes it useful for studying the effects of glutamate on synaptic transmission. However, 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide has some limitations as well. It has a relatively short half-life in vivo, which makes it difficult to study its long-term effects. In addition, it has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research related to 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective antagonists for the mGluR1 receptor. Another area of interest is the study of the long-term effects of 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide on synaptic transmission and neurological function. Finally, the potential therapeutic applications of 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, warrant further investigation.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities and has been shown to act as a selective antagonist for the mGluR1 receptor. 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research related to 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide, including the development of more potent and selective antagonists for the mGluR1 receptor, the study of its long-term effects, and the potential therapeutic applications for various neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide involves the reaction of 4-chlorobenzyl cyanide with cyclopropylamine in the presence of a palladium catalyst. The resulting product is then subjected to a cyclopropanation reaction using diethyl diazomalonate to obtain 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide. This synthesis method has been optimized to yield high purity and high yield of the desired compound.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including its ability to act as an antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor plays an important role in modulating synaptic transmission and has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-11-3-1-10(2-4-11)13-9-14(13)15(19)18(8-7-17)12-5-6-12/h1-4,12-14H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSBTRSVIHLABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2CC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

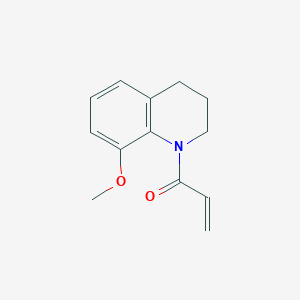
![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)
![3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile](/img/structure/B2560706.png)
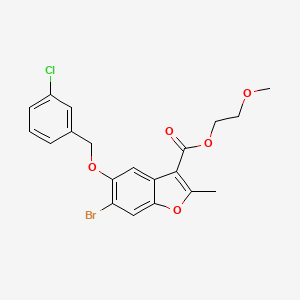
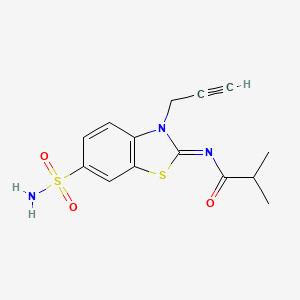
![Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2560709.png)
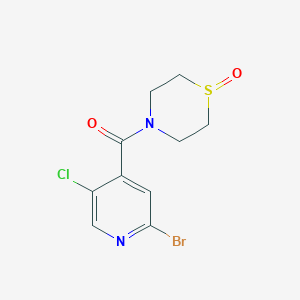
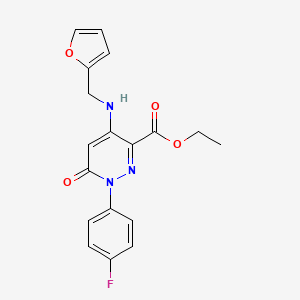
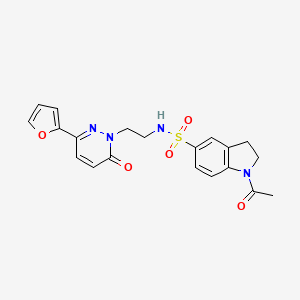
![[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2560717.png)
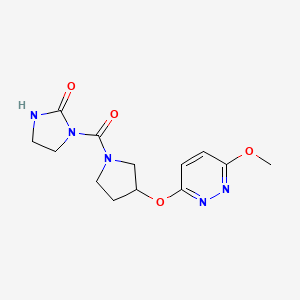
![4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2560719.png)
![3-(2-(azepan-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2560720.png)
![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2560723.png)